molecular formula C14H8F2O2 B7979242 1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione

Cat. No.: B7979242
M. Wt: 246.21 g/mol
InChI Key: JUUXTXUGVMKNBZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione is an organic compound with the molecular formula C14H8F2O2 It is a derivative of anthracene, characterized by the presence of two fluorine atoms at the 1 and 4 positions and a dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the fluorination of anthracene derivatives. For instance, the compound can be prepared by reacting 1,4-difluoroanthraquinone with suitable reducing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-difluoro-4a,9a-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its fluorine atoms enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

1,4-Difluoro-4a,9a-dihydroanthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical and physical properties.

Properties

IUPAC Name

1,4-difluoro-4a,9a-dihydroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUXTXUGVMKNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C(=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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